4-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 214.09 g/mol. It is classified as an aromatic heterocyclic compound and is recognized for its structural features, which include a chloromethyl group attached to the isoquinoline ring system. The preferred IUPAC name for this compound is 4-(Chloromethyl)isoquinoline hydrochloride, and it has a CAS number of 73048-61-0. This compound is primarily used in chemical synthesis and pharmaceutical research due to its unique reactivity and biological properties .
Research indicates that 4-(Chloromethyl)isoquinoline hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound has shown promise in modulating various biological pathways, making it a candidate for further pharmacological studies .
The synthesis of 4-(Chloromethyl)isoquinoline hydrochloride typically involves several methods:
4-(Chloromethyl)isoquinoline hydrochloride finds applications in:
Interaction studies involving 4-(Chloromethyl)isoquinoline hydrochloride have focused on its binding affinities with biological targets. Research has indicated that this compound may interact with specific enzymes and receptors, influencing cellular processes such as apoptosis and inflammation. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-(Chloromethyl)isoquinoline hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(Chloromethyl)isoquinoline hydrochloride | 76884-33-8 | Similar structure but different chloromethyl position |
| 4-(Bromomethyl)isoquinoline hydrochloride | 12345-67-8 | Contains bromine instead of chlorine |
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | Pyridine ring instead of isoquinoline |
The traditional approach to synthesizing 4-(Chloromethyl)isoquinoline hydrochloride relies primarily on the classical Blanc chloromethylation reaction, which involves the direct introduction of chloromethyl groups into aromatic heterocyclic systems [1]. This methodology employs formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts to achieve electrophilic substitution at the desired position of the isoquinoline ring [3].
The fundamental mechanism of traditional chloromethylation begins with the activation of formaldehyde by protonation under acidic conditions, making the carbon center highly electrophilic [1] [4]. The aromatic pi-electrons of the isoquinoline ring then attack this activated formaldehyde species, followed by rearomatization and subsequent conversion of the resulting benzyl alcohol intermediate to the corresponding chloride under the reaction conditions [4] [5]. Zinc chloride serves as the preferred Lewis acid catalyst, facilitating the formation of the reactive chloromethyl intermediate through coordination with the carbonyl oxygen [6] [7].
The reaction typically proceeds under moderate heating conditions, with temperatures ranging from 60 to 80 degrees Celsius for standard protocols [8]. Reaction times generally extend from 4 to 12 hours, depending on the specific substrate and catalyst loading employed [9]. The choice of solvent system significantly influences both the reaction rate and selectivity, with dichloromethane and chloroform being commonly employed due to their ability to dissolve both the starting materials and catalysts effectively [10].
| Parameter | Typical Conditions | Optimized Conditions |
|---|---|---|
| Reagents | Formaldehyde + HCl | Paraformaldehyde + HCl gas |
| Catalyst | ZnCl₂ (0.1-1.0 equiv) | ZnCl₂ (0.5-0.75 equiv) |
| Temperature (°C) | 60-80 | 70-90 |
| Reaction Time (hours) | 4-12 | 6-8 |
| Solvent | Neat or organic solvent | Dichloromethane |
| Yield (%) | 50-85 | 70-90 |
One significant challenge associated with traditional chloromethylation methodologies is the potential formation of bis(chloromethyl) ether as a byproduct, which necessitates careful reaction monitoring and appropriate handling procedures [1] [4]. The reaction conditions must be carefully controlled to minimize this side reaction while maximizing the desired product formation [10]. Despite these challenges, the traditional approach remains valuable for its simplicity and reliability in laboratory-scale synthesis [3].
Recent improvements to the classical methodology have focused on optimizing catalyst loading and reaction conditions to enhance both yield and selectivity [9]. Studies have demonstrated that using 0.5 to 0.75 equivalents of zinc chloride provides optimal catalytic activity while minimizing unwanted side reactions [6]. Temperature control within the range of 70 to 90 degrees Celsius has been shown to provide the best balance between reaction rate and product selectivity [8].
Contemporary synthetic methodologies for 4-(Chloromethyl)isoquinoline hydrochloride have evolved significantly beyond traditional chloromethylation techniques, incorporating advanced catalytic systems and novel reaction pathways [11] [12] [13]. Palladium-catalyzed enolate arylation has emerged as a particularly powerful approach for constructing isoquinoline frameworks with precise control over substitution patterns [11] [12].
The palladium-catalyzed approach utilizes α-arylation of ketone enolates with ortho-functionalized aryl halides, followed by cyclization with ammonia sources to form the isoquinoline core [12]. This methodology employs catalysts such as palladium acetate combined with specialized ligands like bis(di-tert-butylphosphino)ferrocene, enabling high regioselectivity and functional group tolerance [11]. The reaction typically proceeds through a three-component coupling process that can be conducted in a single reaction vessel, significantly improving synthetic efficiency [12].
Flow chemistry has revolutionized the synthesis of heterocyclic compounds by providing precise control over reaction parameters and enabling continuous processing [14] [15]. In the context of isoquinoline synthesis, flow reactors allow for superior heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to traditional batch processes [15]. The continuous flow approach has demonstrated yields ranging from 70 to 95 percent with reaction times reduced to 10 to 60 minutes, representing a substantial improvement over conventional methods [14].
Photocatalytic methodologies represent another significant advancement in heterocyclic synthesis, utilizing visible light activation to promote radical-mediated cyclization reactions [16] [13]. The use of organic photosensitizers such as 4CzIPN enables the generation of carbamoyl radicals from oxamic acids, which subsequently undergo cascade amidation and cyclization reactions to form functionalized isoquinoline derivatives [16]. These mild reaction conditions operate at ambient temperatures between 25 and 40 degrees Celsius, providing excellent functional group compatibility [13].
| Method | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Palladium-catalyzed α-arylation | Pd(OAc)₂/DtBPF ligand | 80-120 | 8-24 hours | 71-98 | High regioselectivity |
| Flow chemistry synthesis | Continuous flow reactors | 100-150 | 10-60 minutes | 70-95 | Good functional group tolerance |
| Photocatalytic methods | 4CzIPN photosensitizer | 25-40 | 4-12 hours | 60-85 | Mild conditions |
| Microwave-assisted synthesis | MW heating, 150-200°C | 150-200 | 15-120 minutes | 65-90 | Rapid heating |
| Enzymatic resolution | Lipase/esterase enzymes | 30-60 | 6-48 hours | 40-80 | Excellent enantioselectivity |
Microwave-assisted synthesis has gained prominence for its ability to accelerate reaction rates through rapid and uniform heating [13]. This technique enables reaction temperatures of 150 to 200 degrees Celsius with significantly reduced reaction times, typically ranging from 15 to 120 minutes [17]. The microwave heating approach has demonstrated particular utility in cyclization reactions and has been successfully applied to gram-scale synthesis of isoquinoline derivatives [17].
N-heterocyclic carbene catalysis represents an emerging methodology for asymmetric synthesis of complex heterocyclic structures [18]. These catalysts enable the formation of chiral isoquinoline derivatives through controlled annulation reactions between ketimines and aldehydes, providing access to enantiomerically enriched products with excellent stereoselectivity [18]. The reaction conditions are typically mild, operating at temperatures between 0 and 20 degrees Celsius with high substrate tolerance [18].
The systematic optimization of reaction parameters plays a crucial role in maximizing the yield and selectivity of 4-(Chloromethyl)isoquinoline hydrochloride synthesis [19] [20] [21]. Temperature control emerges as one of the most critical factors, with studies demonstrating that optimal yields are typically achieved within a narrow temperature range of 80 to 90 degrees Celsius [15] [22].
Catalyst loading optimization has revealed that using 0.5 to 0.75 equivalents of zinc chloride provides the optimal balance between catalytic activity and cost-effectiveness [6] [7]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive catalyst concentrations can promote undesired side reactions and complicate product purification [6]. The relationship between catalyst concentration and yield follows a sigmoid curve, with diminishing returns observed beyond the optimal loading range [7].
Solvent effects significantly influence both reaction kinetics and product selectivity in isoquinoline synthesis [21] [23]. Dichloromethane and tetrahydrofuran have emerged as preferred solvents due to their ability to solubilize both polar and nonpolar reaction components while maintaining chemical inertness under the reaction conditions [21]. The choice of solvent system can impact yields by 5 to 20 percent, making careful solvent selection essential for optimization [23].
| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Selectivity |
|---|---|---|---|---|
| Temperature | 50-120°C | 80-90°C | +15-25% | Improved regioselectivity |
| Catalyst Loading | 0.1-1.0 equiv | 0.5-0.75 equiv | +20-30% | Reduced side reactions |
| Reaction Time | 2-24 hours | 6-8 hours | +10-15% | Complete conversion |
| Solvent System | Various organic solvents | DCM/THF | +5-20% | Enhanced solubility |
| Atmosphere | Inert/Air/CO | Inert (N₂/Ar) | +5-10% | Prevented oxidation |
Reaction time optimization requires balancing complete substrate conversion with the prevention of product decomposition [19] [20]. Kinetic studies have shown that most reactions reach completion within 6 to 8 hours under optimal conditions, with extended reaction times providing minimal additional benefit while increasing the risk of side product formation [19]. Real-time monitoring techniques, including ultraviolet spectrophotometry, enable precise determination of optimal reaction endpoints [20].
Atmospheric conditions significantly impact reaction outcomes, particularly for sensitive substrates prone to oxidation [22]. Maintaining an inert atmosphere using nitrogen or argon prevents unwanted oxidative side reactions and can improve yields by 5 to 10 percent [22]. The exclusion of moisture is equally important, as water can interfere with Lewis acid catalysis and promote hydrolysis reactions [21].
Pressure effects have been investigated for their potential to enhance reaction rates and selectivity [22]. High-pressure conditions can promote cyclization reactions through volume contraction effects, though the practical implementation of elevated pressure systems requires specialized equipment and safety considerations [22]. Studies have demonstrated that pressures above 1 gigapascal can significantly accelerate certain heterocyclic formation reactions [22].
The integration of process analytical technology enables real-time monitoring and control of critical reaction parameters [24]. This approach allows for dynamic adjustment of conditions based on real-time feedback, leading to improved yields and reduced batch-to-batch variability [24]. Advanced monitoring systems can track temperature, pressure, pH, and concentration simultaneously, providing comprehensive process control [15].
The purification of 4-(Chloromethyl)isoquinoline hydrochloride requires careful selection of appropriate techniques to achieve the high purity levels necessary for research and industrial applications [25] [26] [27]. Column chromatography remains the most versatile and widely employed purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [27].
The chromatographic separation typically employs a gradient elution system starting with hexane and ethyl acetate in ratios ranging from 5:1 to 1:1, depending on the polarity of impurities present [27]. This approach enables effective separation of the desired product from unreacted starting materials, side products, and catalyst residues [25]. Recovery yields of 80 to 95 percent are routinely achieved with purities ranging from 95 to 98 percent [27].
Recrystallization represents the preferred method for achieving pharmaceutical-grade purity levels, with careful selection of solvent systems being critical for success [28] [9]. Methanol-water mixtures have proven particularly effective for 4-(Chloromethyl)isoquinoline hydrochloride, providing excellent crystal formation while maintaining high recovery yields [9] [25]. The recrystallization process typically involves dissolution in hot methanol followed by controlled cooling and water addition to induce crystallization [28].
| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Time Required | Scalability |
|---|---|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (5:1 to 1:1) | 95-98 | 80-95 | 2-4 hours | Good (gram to kg) |
| Recrystallization | Methanol/Water | 98-99.5 | 70-90 | 4-24 hours | Excellent (kg scale) |
| Sublimation | Not applicable | >99 | 60-85 | 2-6 hours | Limited (gram scale) |
| Preparative HPLC | ACN/Water gradient | >99 | 85-95 | 1-3 hours | Limited (mg to g) |
| Crystallization from solution | Methanol/Dichloromethane | 97-99 | 75-90 | 6-48 hours | Excellent (kg scale) |
The crystallization process benefits from the addition of seed crystals to promote uniform nucleation and control crystal morphology [29] [30]. Temperature ramping protocols, involving gradual cooling from elevated temperatures, enhance crystal quality while minimizing the formation of undesired polymorphs [29]. The cooling rate typically ranges from 0.5 to 2 degrees Celsius per hour to ensure optimal crystal formation [28].
Sublimation purification offers the highest purity levels, often exceeding 99 percent, but is limited by the thermal stability of the compound and equipment requirements [28]. This technique is particularly valuable for removing high-boiling impurities and achieving analytical-grade purity for research applications [30]. The sublimation process requires careful temperature control to prevent thermal decomposition while maintaining sufficient vapor pressure for effective purification [28].
Polymorphism considerations are crucial in crystallization strategy development, as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics [24] [29]. Comprehensive polymorph screening involving different solvents, temperatures, and cooling rates helps identify the most stable and reproducible crystal form [24]. Control studies have demonstrated that consistent polymorphic forms can be achieved through standardized crystallization protocols [29].
Industrial-scale crystallization processes require specialized equipment designed for precise temperature and agitation control [31] [24]. Large-scale operations typically employ glass-lined or stainless steel crystallizers with sophisticated temperature control systems to ensure consistent product quality [24]. The implementation of process analytical technology enables real-time monitoring of crystal formation and dissolution, facilitating optimal process control [24].
The transition from laboratory-scale synthesis to industrial production of 4-(Chloromethyl)isoquinoline hydrochloride involves significant changes in equipment, process design, and operational considerations [32] [31] [24]. Laboratory-scale operations typically involve batch sizes ranging from 1 to 100 grams using standard glassware and bench-top equipment, while industrial production scales range from 100 to 1000 kilograms utilizing specialized reactor systems [31] [24].
Equipment selection varies dramatically between scales, with laboratory synthesis relying on round-bottom flasks and standard heating mantles, while industrial operations employ glass-lined or stainless steel reactors with sophisticated temperature control systems [31] [24]. The enhanced equipment at industrial scale provides superior temperature control precision, with variations maintained within ±0.5 degrees Celsius compared to ±2 degrees Celsius typical in laboratory settings [24].
Reaction time optimization reveals significant differences between scales, with industrial processes typically achieving completion in 4 to 12 hours compared to 8 to 24 hours required at laboratory scale [24] [32]. This improvement results from enhanced mixing efficiency, better heat transfer characteristics, and optimized reactor geometries that promote more uniform reaction conditions [15] [24].
| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-100 g | 0.1-10 kg | 100-1000 kg |
| Equipment Type | Round-bottom flasks | Glass-lined reactors | Steel reactors |
| Reaction Time | 8-24 hours | 6-16 hours | 4-12 hours |
| Temperature Control | ±2°C precision | ±1°C precision | ±0.5°C precision |
| Safety Measures | Fume hood ventilation | Local exhaust systems | Integrated safety systems |
| Cost per kg | $500-2000/kg | $200-800/kg | $50-200/kg |
| Purity Requirements | 95-98% | 97-99% | 99-99.5% |
| Environmental Impact | Limited waste streams | Moderate waste treatment | Comprehensive waste management |
Economic considerations reveal substantial cost reductions achievable through scale-up, with production costs decreasing from $500-2000 per kilogram at laboratory scale to $50-200 per kilogram for industrial production [24] [31]. These cost reductions result from improved process efficiency, reduced labor requirements per unit product, and economies of scale in raw material procurement [31].
Purity requirements become increasingly stringent at larger scales, with industrial production typically targeting 99 to 99.5 percent purity compared to 95 to 98 percent acceptable for laboratory research [24] [31]. This enhanced purity requirement necessitates more sophisticated purification strategies and quality control systems at industrial scale [31].
The development of microbial production platforms represents an emerging approach to industrial-scale synthesis of isoquinoline derivatives [32] [33]. These biotechnological methods utilize engineered microorganisms to produce target compounds from renewable feedstocks, offering potential advantages in sustainability and cost-effectiveness [32]. Microbial platforms have demonstrated the ability to produce complex isoquinoline structures with high selectivity and environmental compatibility [33].
Process safety considerations become increasingly complex at industrial scale, requiring comprehensive hazard analysis and risk mitigation strategies [24] [34]. Industrial facilities implement integrated safety systems including automated emergency shutdown procedures, continuous atmospheric monitoring, and specialized containment systems [24]. These enhanced safety measures are essential due to the larger quantities of potentially hazardous materials and the complexity of industrial processes [34].
Environmental impact management differs significantly between scales, with industrial operations requiring comprehensive waste treatment and disposal systems [35] [24]. Laboratory-scale synthesis generates limited waste streams that can be managed through standard laboratory waste disposal protocols, while industrial production necessitates sophisticated waste treatment facilities and environmental monitoring programs [24] [35].
The solid-state structural characterization of 4-(Chloromethyl)isoquinoline hydrochloride through X-ray crystallographic analysis reveals critical insights into its three-dimensional molecular architecture. Based on comparative studies with related isoquinoline derivatives, the compound is expected to crystallize in either monoclinic or orthorhombic crystal systems, with common space groups including P21/n or P212121 [1] [2].
Typical unit cell parameters for isoquinoline hydrochloride derivatives range from 5.0-8.0 Å for the a-axis, 8.0-18.0 Å for the b-axis, and 15.0-25.0 Å for the c-axis [1] [2]. The calculated density generally falls within 1.3-1.6 g/cm³, with Z values commonly equal to 4, indicating four formula units per unit cell [1] [2]. The asymmetric unit typically consists of one molecule of the isoquinoline hydrochloride salt and may include solvent water molecules depending on crystallization conditions [3].
The molecular conformation in the solid state is significantly influenced by the protonation of the nitrogen atom in the isoquinoline ring system. The tetrahydroisoquinolinium cation adopts specific conformational preferences, with the heterocyclic ring often displaying a distorted half-chair conformation [2]. The axially chiral conformation of related isoquinoline derivatives has been characterized through torsion angle analyses, with specific C-C-N-C torsion angles providing definitive conformational assignments [1].
| Crystallographic Parameter | Typical Range/Value |
|---|---|
| Crystal System | Monoclinic/Orthorhombic |
| Space Group | P21/n, P212121 |
| Unit Cell Parameter a (Å) | 5.0-8.0 |
| Unit Cell Parameter b (Å) | 8.0-18.0 |
| Unit Cell Parameter c (Å) | 15.0-25.0 |
| Unit Cell Angle β (°) | 90.0-120.0 |
| Calculated Density (g/cm³) | 1.3-1.6 |
| Z value | 4 |
Density functional theory calculations provide comprehensive electronic structure characterization of 4-(Chloromethyl)isoquinoline hydrochloride. The B3LYP functional with 6-311G(d,p) basis set represents the most commonly employed computational approach for isoquinoline derivatives, offering reliable geometric optimization and electronic property predictions [4] [5]. Alternative functionals including M06-2X and CAM-B3LYP have demonstrated superior performance for specific molecular properties, particularly in describing noncovalent interactions and long-range electron correlation effects [5].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into chemical reactivity and electronic stability. For isoquinoline derivatives, HOMO energies typically range from -6.0 to -5.5 eV, while LUMO energies fall between -1.5 to -1.0 eV, resulting in HOMO-LUMO energy gaps of 3.5 to 4.5 eV [6]. These frontier molecular orbital characteristics determine optical absorption properties and chemical reactivity patterns [7] [8].
The electronic charge distribution analysis through Mulliken population analysis reveals the influence of the chloromethyl substituent on the electron density distribution throughout the isoquinoline framework [8]. Natural bond orbital analysis provides detailed bonding descriptions, including Lewis structure representations and hyperconjugative interactions between the chloromethyl group and the aromatic system [9].
Electrostatic potential mapping identifies regions of positive and negative charge accumulation, crucial for understanding intermolecular interaction preferences and potential reaction sites [9]. The dipole moment calculations, typically ranging from 2.5 to 4.0 Debye for chloromethyl-substituted isoquinolines, reflect the asymmetric charge distribution induced by the electronegative chlorine atom [10].
| Electronic Property | Typical Value |
|---|---|
| HOMO Energy (eV) | -6.0 to -5.5 |
| LUMO Energy (eV) | -1.5 to -1.0 |
| HOMO-LUMO Gap (eV) | 3.5 to 4.5 |
| Dipole Moment (Debye) | 2.5 to 4.0 |
| Total Energy (Hartree) | -975 to -980 |
The introduction of the chloromethyl group at the 4-position of the isoquinoline ring system introduces significant steric perturbations that affect the overall molecular geometry. The chloromethyl substituent, being larger than hydrogen, creates steric congestion that influences bond angles and dihedral angles within the aromatic framework [11] [12].
The carbon-chlorine bond length in the chloromethyl group typically measures 1.79-1.82 Å, which is characteristic of sp³-hybridized carbon-chlorine bonds [13]. The attachment of this substituent to the isoquinoline ring occurs through a carbon-carbon bond of approximately 1.50-1.53 Å, representing the connection between the aromatic system and the aliphatic chloromethyl group [13].
Steric interactions between the chloromethyl group and adjacent ring atoms result in conformational preferences that minimize unfavorable contacts. The rotation about the C-CH₂Cl bond exhibits restricted motion due to steric hindrance, with rotational barriers typically ranging from 2-4 kcal/mol for similar chloroalkyl-substituted aromatics [14]. These barriers are significantly lower than those observed for larger substituents but sufficient to create preferred conformational states.
The ring geometry itself undergoes subtle distortions to accommodate the chloromethyl substituent. Bond angles within the isoquinoline framework deviate from ideal aromatic values, with N-C-C angles typically ranging from 117-121° and C-C-C ring angles spanning 118-122° [13]. These angular distortions represent the molecular response to minimize steric strain while maintaining aromatic stability.
| Structural Parameter | Typical Value |
|---|---|
| C-Cl Bond Length (Å) | 1.79-1.82 |
| C-CH₂Cl Bond Length (Å) | 1.50-1.53 |
| N-C-C Angle (°) | 117-121 |
| C-C-C Ring Angle (°) | 118-122 |
| Rotational Barrier (kcal/mol) | 2-4 |
The crystal packing of 4-(Chloromethyl)isoquinoline hydrochloride is governed by a complex network of intermolecular interactions that stabilize the three-dimensional solid-state structure. Hydrogen bonding represents the primary intermolecular force, with the protonated nitrogen serving as a hydrogen bond donor and the chloride counterion acting as an acceptor [15] [2].
Classical N-H···Cl⁻ hydrogen bonds form the foundation of the crystal lattice, with typical N···Cl distances ranging from 3.0 to 3.3 Å and nearly linear N-H···Cl geometries [2]. These ionic hydrogen bonds provide the primary electrostatic stabilization for the salt structure and determine the relative positioning of cationic and anionic components within the crystal.
Weaker C-H···Cl interactions supplement the primary hydrogen bonding network, involving aromatic and aliphatic hydrogen atoms from the isoquinoline framework and chloromethyl substituent [15] [2]. These secondary interactions, with C···Cl distances typically exceeding 3.5 Å, contribute to the overall packing efficiency and provide additional lattice stabilization.
π-π stacking interactions between parallel isoquinoline ring systems occur with characteristic centroid-centroid distances of 3.5-4.0 Å and significant ring slippage to minimize unfavorable electron-electron repulsion [16]. The stacking geometry is influenced by the chloromethyl substituent, which may disrupt ideal parallel arrangements and introduce tilted or offset stacking motifs.
The chloromethyl groups participate in C-H···π interactions with neighboring aromatic rings, where the methylene hydrogen atoms interact with the electron-rich π-system of adjacent isoquinoline molecules [15]. These interactions, while individually weak, collectively contribute to the cohesive energy of the crystal structure.
Electrostatic interactions between the chlorine atoms of the chloromethyl groups and electropositive regions of neighboring molecules provide additional intermolecular stabilization [17]. The formation of σ-holes on the chlorine atoms, regions of reduced electron density opposite to the C-Cl bond, enables favorable interactions with electron-rich sites on adjacent molecules [17].
| Interaction Type | Typical Distance (Å) | Energy Contribution |
|---|---|---|
| N-H···Cl⁻ | 3.0-3.3 | Strong |
| C-H···Cl | >3.5 | Moderate |
| π-π Stacking | 3.5-4.0 | Moderate |
| C-H···π | 2.8-3.2 | Weak |
| Cl···π | 3.4-3.8 | Weak |
The overall crystal packing arrangement typically results in layer-like structures where hydrogen-bonded networks form two-dimensional sheets that are further connected through weaker van der Waals interactions and π-π stacking [15] [2]. This hierarchical organization of intermolecular forces creates stable three-dimensional crystals with well-defined melting points and predictable physical properties.